molecular formula C6H12N2O7 B14426569 Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 84373-04-6

Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B14426569
CAS No.: 84373-04-6
M. Wt: 224.17 g/mol
InChI Key: QAGIIGBOEWRNTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid typically involves the reaction of hydrazine with citric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

C6H8O7+N2H4C6H8N2O7+H2O\text{C}_6\text{H}_8\text{O}_7 + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_8\text{N}_2\text{O}_7 + \text{H}_2\text{O} C6​H8​O7​+N2​H4​→C6​H8​N2​O7​+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in the citric acid cycle, leading to altered metabolic processes. The compound’s hydrazine moiety allows it to form stable complexes with metal ions, which can further influence its activity .

Comparison with Similar Compounds

Hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other tricarboxylic acids such as:

The uniqueness of this compound lies in its combination of hydrazine and citric acid, which imparts unique chemical and biological properties.

Properties

CAS No.

84373-04-6

Molecular Formula

C6H12N2O7

Molecular Weight

224.17 g/mol

IUPAC Name

hydrazine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7.H4N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2H2

InChI Key

QAGIIGBOEWRNTO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.NN

Origin of Product

United States

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